molecular formula C20H12N2O5 B3581283 2-[4-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one

2-[4-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B3581283
M. Wt: 360.3 g/mol
InChI Key: BHFVFIUKXWDNLL-UHFFFAOYSA-N
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Description

2-[4-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazinone core, which is a fused heterocyclic system containing both nitrogen and oxygen atoms. The presence of the nitrophenoxy group further enhances its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with 4-bromophenylboronic acid through a Suzuki-Miyaura coupling reaction . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a suitable solvent like toluene or ethanol.

Another approach involves the cyclization of 2-aminobenzoic acid derivatives with appropriate phenyl ethers under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzoxazinone ring can be reduced to form different derivatives.

    Substitution: The phenyl and nitrophenoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.

Mechanism of Action

The mechanism of action of 2-[4-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(4-nitrophenoxy)phenyl]-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c23-20-17-3-1-2-4-18(17)21-19(27-20)13-5-9-15(10-6-13)26-16-11-7-14(8-12-16)22(24)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFVFIUKXWDNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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